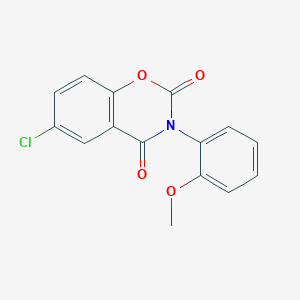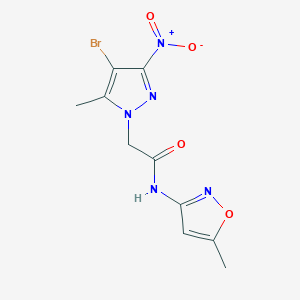
6-chloro-3-(2-methoxyphenyl)-2H-1,3-benzoxazine-2,4(3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-chloro-3-(2-methoxyphenyl)-2H-1,3-benzoxazine-2,4(3H)-dione, also known as CMMD, is a compound that has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 6-chloro-3-(2-methoxyphenyl)-2H-1,3-benzoxazine-2,4(3H)-dione is not fully understood, but it is believed to act as an inhibitor of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes, which are involved in the inflammatory response. It has also been shown to inhibit the proliferation of cancer cells and induce apoptosis.
Biochemical and Physiological Effects:
6-chloro-3-(2-methoxyphenyl)-2H-1,3-benzoxazine-2,4(3H)-dione has been shown to have anti-inflammatory effects in animal models of inflammation. It has also been shown to have analgesic effects in animal models of pain. In addition, it has been shown to have antitumor effects in various cancer cell lines. However, the biochemical and physiological effects of 6-chloro-3-(2-methoxyphenyl)-2H-1,3-benzoxazine-2,4(3H)-dione in humans are not yet fully understood.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 6-chloro-3-(2-methoxyphenyl)-2H-1,3-benzoxazine-2,4(3H)-dione is that it is relatively easy to synthesize and has a high yield. It has also been shown to have a low toxicity profile in animal studies. However, one limitation of 6-chloro-3-(2-methoxyphenyl)-2H-1,3-benzoxazine-2,4(3H)-dione is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Orientations Futures
There are several future directions for the study of 6-chloro-3-(2-methoxyphenyl)-2H-1,3-benzoxazine-2,4(3H)-dione. One direction is to further investigate its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is to study its effects on other inflammatory pathways, such as the NLRP3 inflammasome. Additionally, the development of more potent and selective inhibitors of COX-2 and LOX enzymes could lead to the discovery of new therapeutic agents for the treatment of inflammatory and cancer-related diseases.
In conclusion, 6-chloro-3-(2-methoxyphenyl)-2H-1,3-benzoxazine-2,4(3H)-dione is a compound that has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 6-chloro-3-(2-methoxyphenyl)-2H-1,3-benzoxazine-2,4(3H)-dione as a therapeutic agent.
Applications De Recherche Scientifique
6-chloro-3-(2-methoxyphenyl)-2H-1,3-benzoxazine-2,4(3H)-dione has been studied extensively in the field of medicinal chemistry due to its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and antitumor properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propriétés
IUPAC Name |
6-chloro-3-(2-methoxyphenyl)-1,3-benzoxazine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO4/c1-20-13-5-3-2-4-11(13)17-14(18)10-8-9(16)6-7-12(10)21-15(17)19/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZLLADLBCUWXKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=O)C3=C(C=CC(=C3)Cl)OC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(4-methylphenyl)propyl]benzenesulfonamide](/img/structure/B3604837.png)
![5-(4-morpholinyl)-9-(2-phenylethyl)-1,2,3,4-tetrahydropyrimido[4',5':4,5]thieno[2,3-c]isoquinolin-8(9H)-one](/img/structure/B3604840.png)
![N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-4-biphenylsulfonamide](/img/structure/B3604848.png)
![2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3-benzothiazol-2-yl]thio}-N-(2-ethoxyphenyl)acetamide](/img/structure/B3604856.png)

![4-iodo-1-[(4-nitro-1H-pyrazol-1-yl)acetyl]-1H-pyrazole](/img/structure/B3604870.png)
![3-{[(2-isobutyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}phenyl acetate](/img/structure/B3604877.png)

![N-(4-methylphenyl)-N'-[2-(4-pyridinyl)ethyl]urea](/img/structure/B3604886.png)
![N-(4-acetylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B3604899.png)
![1-[(3-nitro-1H-pyrazol-1-yl)acetyl]piperidine](/img/structure/B3604914.png)
![5-(hydroxymethyl)-1'-[(4-methylpiperidin-1-yl)methyl]-5-nitrospiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B3604925.png)
![N-1,3-benzodioxol-5-yl-5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3604933.png)
